2-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide
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Description
The compound “2-chloro-N’-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals . The compound also contains two chloro groups attached to phenyl rings, which could potentially make the compound more reactive.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridine ring and two phenyl rings, each with a chlorine atom attached. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloro groups and the pyridine ring. Chloro groups are often involved in electrophilic aromatic substitution reactions, while pyridine rings can act as bases and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence and position of the chloro groups and the pyridine ring .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(2-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c21-15-8-5-13(6-9-15)11-25-12-14(7-10-18(25)26)19(27)23-24-20(28)16-3-1-2-4-17(16)22/h1-10,12H,11H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELONTUJOMQMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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